[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine
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Overview
Description
[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused with a phenyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the phenyl and ethanamine groups. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It is known to act as an α1A-adrenergic selective antagonist, which means it binds to and inhibits the activity of α1A-adrenergic receptors. This inhibition can affect various physiological processes, including vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: This compound is also a benzodioxine derivative and acts as an α1A-adrenergic selective antagonist.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-methylbenzoyl)thiourea: Another benzodioxine derivative with potential therapeutic applications.
Uniqueness
[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit α1A-adrenergic receptors sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-16-8-4-5-9-17(16)20-15/h1-9,15,18H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYIYWFQDFIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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